Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide
Description
This compound features a thiazole ring substituted at position 4 with a carboxylic acid group, which is further functionalized as an amide. The amide nitrogen is attached to a phenyl ring bearing a 2-methyl group and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent. Its structural complexity distinguishes it from simpler thiazole-carboxamide derivatives, as the boronic ester may influence solubility, stability, and bioactivity .
Properties
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O3S/c1-11-8-12(18-22-16(2,3)17(4,5)23-18)6-7-13(11)20-15(21)14-9-24-10-19-14/h6-10H,1-5H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACBQPUDOXPASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CSC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124010 | |
| Record name | N-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-thiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1596338-75-8 | |
| Record name | N-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1596338-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-thiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide is the Aryl hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons.
Mode of Action
This compound interacts with its target, the AhR, by binding to it. This binding activates the receptor, which then translocates to the nucleus and binds to specific DNA sequences, leading to changes in gene expression.
Biochemical Pathways
Upon activation by this compound, the AhR can influence various biochemical pathways. These include pathways involved in xenobiotic metabolism, cell cycle regulation, immunity, and cellular differentiation. The specific effects on these pathways can vary depending on the context and the specific ligand involved.
Result of Action
The activation of AhR by this compound can lead to various molecular and cellular effects. These may include changes in gene expression, alterations in cellular metabolism, modulation of immune responses, and effects on cell growth and differentiation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules that could interact with the compound or its target. For instance, the presence of other AhR ligands could potentially influence the compound’s action by competing for binding to the receptor.
Biochemical Analysis
Biochemical Properties
Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, thereby modulating their activity. For instance, it may inhibit or activate specific kinases, leading to altered phosphorylation states of target proteins .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. This modulation can lead to changes in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme activity, affecting downstream signaling pathways and gene expression. Additionally, the compound may interact with transcription factors, influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where the compound’s efficacy plateaus or adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit key enzymes in glycolysis or the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, with higher concentrations in target tissues leading to more pronounced biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. These localizations are essential for the compound’s role in regulating cellular functions .
Biological Activity
Thiazole derivatives have garnered significant attention in recent years due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of the compound Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide , exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring fused with a carboxylic acid and an amide functional group. The presence of the boron-dioxaborolane moiety enhances its chemical stability and may influence its biological activity. The synthesis typically involves multi-step reactions starting from commercially available thiazole derivatives.
Biological Activities
1. Anticancer Activity
Recent studies indicate that thiazole derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target structure have been shown to inhibit cell growth in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range. Mechanistic studies suggest that these compounds may act through the inhibition of key signaling pathways such as VEGFR-2, leading to apoptosis and cell cycle arrest .
2. Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties. For example, a series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited fungicidal activity against various fungal strains at concentrations as low as 50 μg/mL. These compounds also showed antiviral activity against Tobacco Mosaic Virus (TMV), with some achieving over 50% inhibition at 100 μg/mL .
3. Antioxidant and Anti-inflammatory Effects
Thiazole compounds are noted for their antioxidant properties, which contribute to their anti-inflammatory effects. Studies have shown that certain thiazole derivatives can reduce oxidative stress markers in diabetic models, suggesting potential applications in metabolic disorders .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of thiazole derivatives against breast cancer cell lines, compound 4 demonstrated an IC50 of 5.73 µM against MCF-7 cells. The compound's mechanism involved the inhibition of VEGFR-2 and induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Properties
A research group synthesized novel thiazole derivatives that were tested for antifungal activity against six different fungi. Compounds 4b and 4i showed over 50% inhibition at a concentration of 50 μg/mL, outperforming traditional antifungal agents .
Data Summary
| Activity Type | Compound Tested | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Anticancer | Thiazole derivative (compound 4) | 5.73 (MCF-7) | Inhibits VEGFR-2; induces apoptosis |
| 12.15 (MDA-MB-231) | |||
| Antifungal | Thiazole derivatives (4b, 4i) | <50 | Over 50% inhibition against tested fungi |
| Antiviral | Thiazole derivatives | >50 | Effective against TMV |
| Antioxidant | Various thiazole derivatives | - | Reduces oxidative stress in diabetic models |
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have shown promising activity against various pathogens, particularly Mycobacterium tuberculosis . Studies have identified thienothiazolocarboxamide analogues as effective anti-tubercular agents. For instance, a series of thiazole compounds demonstrated submicromolar inhibitory concentrations against M. tuberculosis in both broth and intracellular environments. One compound exhibited excellent oral bioavailability and efficacy in murine models of tuberculosis, highlighting its potential as a lead candidate for further development in treating this infectious disease .
Anticancer Properties
Recent research has highlighted the anticancer potential of thiazole derivatives. A series of 4-substituted methoxybenzoyl-aryl-thiazoles were synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cell lines. These compounds showed significant improvements in cytotoxicity compared to earlier generations of thiazole derivatives, with IC50 values reaching low nanomolar ranges. The mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for cancer cell division .
Anti-inflammatory Effects
Thiazole carboxamide derivatives have also been investigated for their anti-inflammatory properties. A study focused on new thiazole carboxamide derivatives aimed at inhibiting cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. The results indicated that these compounds could serve as potential anti-inflammatory agents by effectively suppressing COX activity .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships (SAR) of thiazole derivatives is critical for optimizing their pharmacological profiles. Modifications at various positions on the thiazole ring have been systematically studied to enhance potency and selectivity against target enzymes or receptors. For example, replacing certain substituents or altering the linker groups has led to significant improvements in biological activity against both cancer and microbial targets .
Pharmacokinetic Properties
The pharmacokinetic profiles of thiazole derivatives are essential for their development as therapeutic agents. Studies have shown that certain compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. For instance, specific thienothiazolocarboxamide analogues demonstrated high distribution to lung tissues and favorable metabolic stability, making them suitable candidates for further clinical evaluation .
| Compound Name | Target Pathogen/Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thienothiazolocarboxamide Analog 42 | M. tuberculosis | 0.17 | Inhibition of bacterial replication |
| SMART Compound (ATCAA-1) | Melanoma | 0.124 | Inhibition of tubulin polymerization |
| Thiazole Carboxamide Derivative | COX | N/A | COX enzyme inhibition |
Case Study: Thienothiazolocarboxamide Analogues
In a study evaluating the efficacy of various thienothiazolocarboxamide derivatives against M. tuberculosis, compound 42 was identified as a lead candidate due to its excellent pharmacokinetic profile and significant reduction in bacterial load in infected mice models . This underscores the importance of ongoing research into thiazole-based compounds for developing new treatments for resistant infections.
Comparison with Similar Compounds
Research Findings and Implications
- Amide vs.
- Substituent Effects : The 2-methyl group on the phenyl ring may reduce metabolic degradation compared to electron-withdrawing groups (e.g., nitro, bromo) seen in other derivatives .
Preparation Methods
Conversion to Thiazole-4-carbonyl Chloride
A common activation method for thiazole-4-carboxylic acid is conversion to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. This step is critical for subsequent amide bond formation.
The acid chloride intermediates show characteristic NMR signals consistent with thiazole ring protons and are isolated as solids suitable for coupling.
Amide Bond Formation
The amide linkage between the thiazole-4-carbonyl chloride and the amine group on the 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl moiety is formed through nucleophilic substitution.
Coupling Using Carbodiimide Chemistry
An alternative to acid chloride intermediates is the use of carbodiimide-mediated coupling, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane.
This method avoids the isolation of acid chlorides and can be advantageous for sensitive substrates.
Preparation of the Boronic Ester-Substituted Aniline Derivative
The 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl amine component is typically prepared via:
- Borylation of the corresponding aryl halide using bis(pinacolato)diboron under palladium catalysis.
- Subsequent amination or functional group transformation to introduce the amide-forming amine.
This boronate ester is stable and compatible with the amide coupling conditions.
Representative Synthetic Procedure for the Target Compound
A plausible synthetic route based on the literature and typical organic synthesis practices is:
Synthesis of thiazole-4-carbonyl chloride : Reflux thiazole-4-carboxylic acid with thionyl chloride for 2 hours, evaporate excess reagent, and dry residue.
Amide coupling : Dissolve the boronate ester-substituted aniline derivative and triethylamine in anhydrous dichloromethane, cool to 0°C, and add the thiazole-4-carbonyl chloride dropwise. Stir at room temperature overnight.
Workup : Quench with water, extract organic layer, dry over sodium sulfate, filter, and concentrate.
Purification : Purify the crude product by column chromatography or recrystallization to obtain the pure thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-amide.
Summary Table of Key Preparation Methods
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Thiazole-4-carboxylic acid to acid chloride | SOCl2, reflux 2h or Oxalyl chloride + DMF, 0-35°C, 1-2h | 80.5% - 99% | Acid chloride isolated as solid, used immediately |
| Amide bond formation (carbodiimide method) | EDC·HCl + DMAP, DCM, 0-20°C, 5h | ~50-70% | Avoids acid chloride isolation, mild conditions |
| Amide bond formation (acid chloride method) | Thiazole-4-carbonyl chloride + amine, DCM, 0°C to RT, overnight | Moderate to high | Requires careful handling of acid chloride |
| Preparation of boronate ester amine | Pd-catalyzed borylation of aryl halide | Variable | Precursor for amide coupling |
Research Findings and Notes
- The use of thionyl chloride is the most common and efficient method for converting thiazole-4-carboxylic acid to the acid chloride intermediate, with yields often exceeding 80%.
- Oxalyl chloride with catalytic DMF provides a milder alternative, often preferred for sensitive substrates or when avoiding excess chlorinated reagents.
- Carbodiimide-mediated coupling offers a gentler route to amide formation, especially useful when the acid chloride is unstable or difficult to isolate.
- The presence of the boronate ester group in the phenyl amine precursor is compatible with these coupling conditions and allows further functionalization via Suzuki-Miyaura cross-coupling reactions if needed.
- Purification typically involves column chromatography using ethyl acetate and petroleum ether mixtures or recrystallization for high purity.
Q & A
Q. What are the key synthetic methodologies for preparing Thiazole-4-carboxylic acid [2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the thiazole core via cyclization of α-haloketones with thiourea derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the boronic ester group via Suzuki-Miyaura cross-coupling, using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert atmosphere (N₂/Ar) .
- Step 3: Amidation of the carboxylic acid group using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DCM or THF) .
Key parameters include temperature control (reflux at 80–100°C for cyclization) and stoichiometric ratios (1:1.2 for boronic ester coupling) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR: Essential for confirming regiochemistry of the thiazole ring and substituent positions. For example, aromatic protons in the 7.1–7.8 ppm range and boronic ester protons at ~1.3 ppm (tetramethyl groups) .
- IR Spectroscopy: Validates carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- HPLC-MS: Ensures purity (>95%) and molecular weight confirmation (e.g., m/z 301.21 for the boronic ester fragment) .
Q. What is the functional significance of the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group?
This boronic ester moiety enables:
- Cross-Coupling Reactions: Facilitates Suzuki-Miyaura reactions for bioconjugation or structural diversification .
- Solubility Modulation: Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) for biological assays .
- Stability: The tetramethyl groups sterically protect the boron center, improving stability under ambient conditions .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields for derivatives of this compound?
Optimization strategies include:
- Catalyst Screening: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) in toluene/ethanol mixtures .
- Base Selection: Use Na₂CO₃ (2 equiv) for mild conditions or Cs₂CO₃ for electron-deficient aryl halides .
- Temperature Control: 60–80°C for 12–24 hours, monitored via TLC (ethyl acetate/hexane, 1:5) .
Example: A 74% yield was achieved for a nitro-substituted analog under these conditions .
Q. How can solubility challenges in biological assays be addressed?
- Co-Solvent Systems: Use DMSO (≤10% v/v) or cyclodextrin-based formulations to maintain solubility in aqueous buffers .
- Prodrug Strategies: Introduce ester or phosphate groups at the carboxylic acid site to enhance membrane permeability .
- Salt Formation: Convert the carboxylic acid to sodium or potassium salts for improved aqueous solubility (e.g., 2-(4-methylphenyl)thiazole-4-carboxylic acid derivatives) .
Q. How to resolve discrepancies in NMR data for structural analogs?
Common issues and solutions:
- Impurity Peaks: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate pure fractions .
- Tautomerism in Thiazole Rings: Analyze solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) to identify dominant tautomeric forms .
- Dynamic Boron Interactions: Low-temperature NMR (e.g., –40°C) can stabilize boron-oxygen bonds and simplify splitting patterns .
Comparative Analysis of Structural Analogues
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
